8-(1H-benzotriazol-1-ylamino)-octanoic acid
Overview
Description
The compound “8-(1H-benzotriazol-1-ylamino)-octanoic acid” is a derivative of benzotriazole, which is a class of heterocyclic compounds . Benzotriazole derivatives have been found to be biologically active and are used in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of benzotriazole derivatives often involves the use of coupling reagents. For instance, benzotriazol-1-yl-oxytripyrrolidino phosphonium hexafluorophosphate (PyBOP) is a preferred coupling reagent for in situ activation . In another study, five novel [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives were synthesized by substituting corresponding amino acids .Molecular Structure Analysis
Benzotriazole has a unique structure that contributes to its versatile biological properties. The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .Chemical Reactions Analysis
Benzotriazole derivatives have been found to exhibit a broad range of biological activity. They are often used as bioisosteric replacements of some triazolic systems . The reaction efficiency and small number of side products of the acylation reactions allowed direct assay without purification .Scientific Research Applications
Synthetic Utility in Organic Chemistry
Benzotriazole derivatives, including “8-(1H-benzotriazol-1-ylamino)-octanoic acid”, are known for their unique physicochemical properties and synthetic utility . They can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties make them versatile synthons in organic chemistry, useful in the synthesis of complex structures .
Medicinal Chemistry
Benzotriazole derivatives have shown outstanding properties in medicinal chemistry . They have been used in the synthesis of molecules of varied biological and pharmaceutical importance . Their broad spectrum of biological properties makes them useful in the treatment of various conditions such as cancers, microbial infections, and psychotropic disorders .
Anticancer Activity
Some benzotriazole derivatives have shown potential as anticancer agents . Their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes them susceptible to bind with enzymes and receptors in biological systems .
Antimicrobial Activity
Benzotriazole derivatives have also demonstrated antimicrobial properties . They have been found to be effective against various bacterial and fungal strains .
Material Science
In the field of material science, benzotriazole derivatives have found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Their unique electronic, steric, and stereoelectronic properties make them suitable for these applications .
Photovoltaic Cells
Benzotriazole derivatives have been used in the development of photovoltaic cells . Their ability to absorb UV rays and their stability under a variety of conditions make them ideal for this application .
Mechanism of Action
Target of Action
Benzotriazole derivatives, which this compound is a part of, have been extensively explored for their varied biological and pharmaceutical importance . They have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
Mode of Action
Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems through diverse non-covalent interactions . These interactions could potentially alter the function of these targets, leading to various biological effects.
Biochemical Pathways
Given the broad spectrum of biological properties of benzotriazole derivatives , it can be inferred that multiple biochemical pathways might be influenced by this compound.
Result of Action
Benzotriazole derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that the compound could potentially have a wide range of molecular and cellular impacts.
Future Directions
properties
IUPAC Name |
8-(benzotriazol-1-ylamino)octanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQULSHHDALTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1H-benzotriazol-1-ylamino)-octanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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